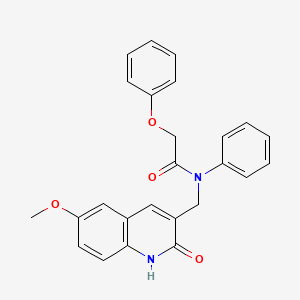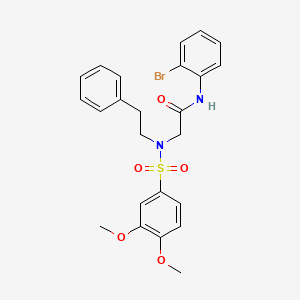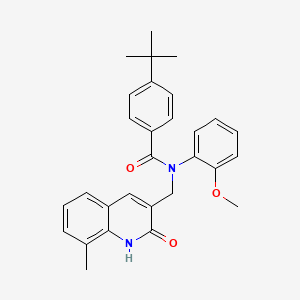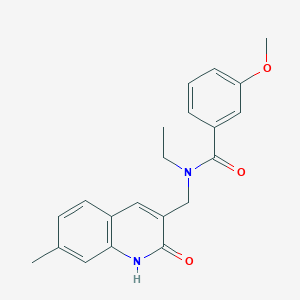
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as EISF, is a synthetic compound that has shown promising results in scientific research for its potential use in various medical applications. The compound is a sulfonamide derivative that has been synthesized using a multi-step process.
Wirkmechanismus
The mechanism of action of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. Studies have shown that the compound can inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that the compound can reduce the levels of specific inflammatory markers in the blood and tissues of animals with inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer and inflammatory disease research. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide. One area of focus could be on the compound's potential use in combination with other cancer treatments to enhance their efficacy. Another area of research could be on the development of new synthetic derivatives of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide with improved properties for specific medical applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects in humans.
Synthesemethoden
The synthesis of N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The first step involves the preparation of 2-fluorobenzoic acid, which is then reacted with thionyl chloride to form 2-chloro-5-fluorobenzoic acid. This intermediate compound is then reacted with ethoxyamine to produce 2-ethoxy-5-fluorobenzamide.
The next step involves the preparation of the sulfonamide derivative by reacting 3-isopropoxypropylamine with sulfamoyl chloride. The resulting intermediate compound is then reacted with the previously synthesized 2-ethoxy-5-fluorobenzamide to produce the final product, N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide has been the subject of several scientific studies due to its potential use in various medical applications. One area of research has focused on the compound's potential as a cancer treatment. Studies have shown that N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.
Another area of research has focused on N-(2-ethoxy-5-(N-(3-isopropoxypropyl)sulfamoyl)phenyl)-2-fluorobenzamide's potential as an anti-inflammatory agent. Studies have shown that the compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[2-ethoxy-5-(3-propan-2-yloxypropylsulfamoyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O5S/c1-4-28-20-11-10-16(30(26,27)23-12-7-13-29-15(2)3)14-19(20)24-21(25)17-8-5-6-9-18(17)22/h5-6,8-11,14-15,23H,4,7,12-13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEHSUUEEGITDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCOC(C)C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)



